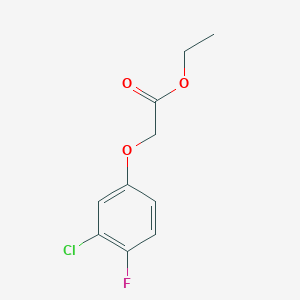![molecular formula C14H22N2O4S B4664871 2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide](/img/structure/B4664871.png)
2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide
Descripción general
Descripción
2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide, also known as MPB-55, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. It is a member of the benzamide class of compounds, which have been shown to have various biological activities. MPB-55 is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide has been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell survival and proliferation. By inhibiting AKT, 2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, as well as inhibit the migration and invasion of cancer cells. 2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide has also been shown to reduce the expression of certain genes that are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide in lab experiments is its specificity for certain enzymes and pathways involved in disease progression. This allows researchers to study the effects of inhibiting these enzymes and pathways without affecting other cellular processes. However, one limitation of using 2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide is its relatively new status as a compound, which means that its safety and efficacy in humans are not yet fully known.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide. One direction is to further study its potential therapeutic properties in various diseases, particularly cancer. This could involve testing its efficacy in animal models and eventually in clinical trials. Another direction is to further study its mechanism of action and identify other enzymes and pathways that it may target. This could lead to the development of new drugs that target these pathways. Finally, more research is needed to determine the safety and efficacy of 2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide in humans, which could involve conducting clinical trials and monitoring its potential side effects.
Aplicaciones Científicas De Investigación
2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide has been studied for its potential therapeutic properties, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit certain enzymes that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
2-methoxy-N-methyl-5-(pentylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-5-6-9-16-21(18,19)11-7-8-13(20-3)12(10-11)14(17)15-2/h7-8,10,16H,4-6,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINHOWNAULDGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,5-dimethoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4664790.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B4664791.png)
![{5-[(5-bromo-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4664799.png)
![1-(3-chlorophenyl)-4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)piperazine](/img/structure/B4664806.png)
![4-ethyl-3-[1-(4-methoxyphenoxy)ethyl]-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4664823.png)

![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664835.png)


![[1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4664859.png)
![5-[1-(4-chlorophenyl)ethylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664861.png)

![9-tert-butyl-2-(2-nitrophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664879.png)
![N-(4-ethoxyphenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4664895.png)